molecular formula C10H10ClN3O2 B2411829 Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 58347-48-1

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2411829
CAS No.: 58347-48-1
M. Wt: 239.66
InChI Key: SSFMULHSDYYZIN-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate and chloroacetic acid in the presence of a suitable catalyst. The reaction mixture is then heated to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

Scientific Research Applications

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has found applications in various scientific research fields:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antioxidant and antimicrobial properties.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. its unique chloro and methyl substituents contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other derivatives may not be as effective.

List of Similar Compounds

  • Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Biological Activity

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, with the CAS number 58347-48-1, is a compound of interest due to its potential biological activities, particularly in antibacterial and antibiofilm applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Storage Conditions : Requires storage in an inert atmosphere at temperatures between 2-8°C .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.1250.062
Escherichia coli0.1250.0625
Pseudomonas aeruginosa0.250.125

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

Antibiofilm Activity

The compound also demonstrates potent antibiofilm activity. In a study using the crystal violet assay, it was found that:

  • Inhibition of Biofilm Formation : The compound reduced biofilm formation of S. aureus by over 85% and P. aeruginosa by over 80% at statistically significant levels (p < 0.01) when compared to controls .

The mechanism underlying the antibacterial and antibiofilm activities is believed to involve the disruption of bacterial cell wall synthesis and interference with quorum sensing pathways—critical for biofilm formation and maintenance.

Case Studies

  • Study on Antibacterial Efficacy :
    • A comparative study involving various pyrazolo derivatives showed that this compound had one of the lowest MIC values among tested compounds, indicating strong bactericidal properties against both S. aureus and E. coli .
  • Biofilm Disruption Study :
    • Another research focused on biofilm-forming bacteria revealed that this compound significantly inhibited biofilm development across multiple strains, highlighting its potential as a therapeutic agent against chronic infections associated with biofilms .

Properties

IUPAC Name

ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFMULHSDYYZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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